

AT7867 Dihydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT7867 dihydrochloride

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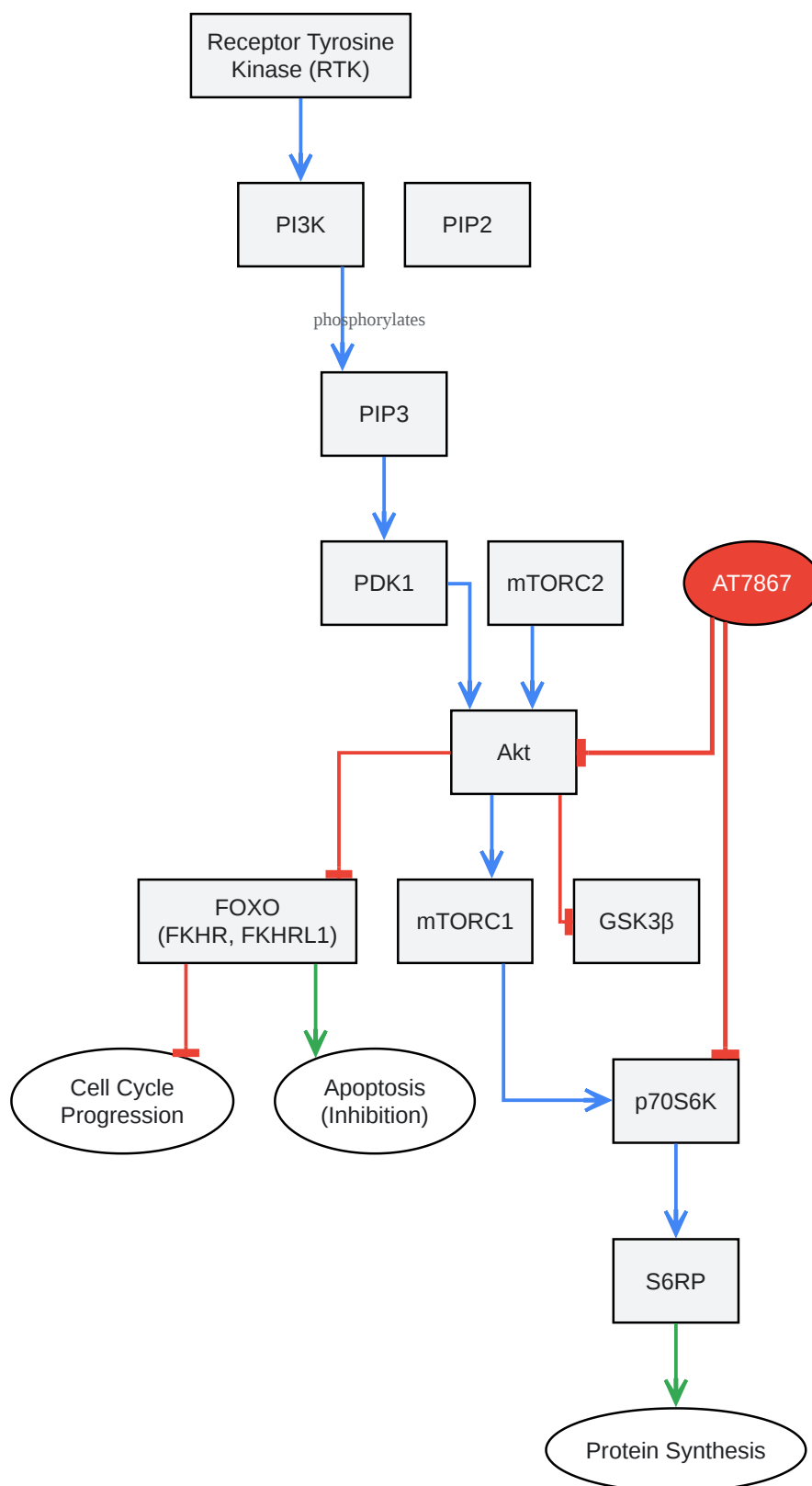
Introduction

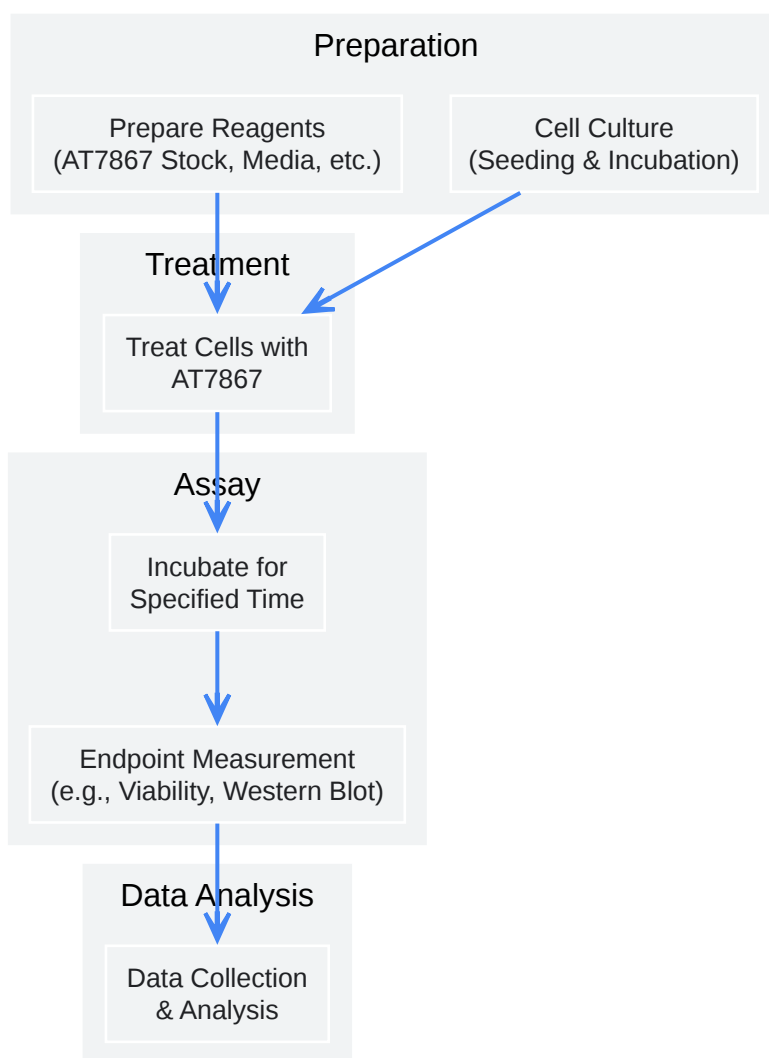
AT7867 dihydrochloride is a potent, ATP-competitive inhibitor of the AGC kinase family, demonstrating significant activity against Akt (Protein Kinase B) isoforms, p70 ribosomal S6 kinase (p70S6K), and protein kinase A (PKA).[1] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and cell cycle progression, making it a key target in cancer therapy. AT7867 has been shown to inhibit Akt signaling and the proliferation of multiple human cancer cell lines.[2] It also demonstrates the ability to induce apoptosis in tumor cells.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **AT7867 dihydrochloride**.

Mechanism of Action

AT7867 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway. As a potent inhibitor of Akt1, Akt2, and Akt3, it prevents the phosphorylation of downstream substrates, such as glycogen synthase kinase 3 beta (GSK3 β).[2][3] Furthermore, AT7867 inhibits p70S6K, a downstream effector of the mTOR pathway, which in turn affects the phosphorylation of the S6 ribosomal protein (S6RP).[1][2] This dual inhibition of Akt and p70S6K effectively blocks crucial pathways involved in tumor cell growth and survival.[2]

Signaling Pathway





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- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT7867 Dihydrochloride: In Vitro Assay Protocols and Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605655#at7867-dihydrochloride-in-vitro-assay-protocol]

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